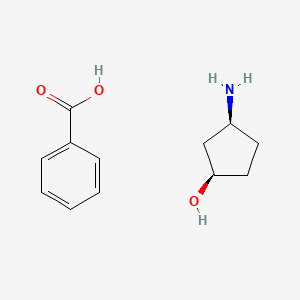

(1R,3S)-3-aminocyclopentanol;benzoic acid

描述

Significance of Enantiomerically Pure Compounds in Chemical Research

Enantiomerically pure compounds, which consist of a single enantiomer of a chiral molecule, are of paramount importance in numerous scientific fields. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other and can exhibit markedly different properties in a chiral environment. This distinction is particularly critical in pharmacology, where the spatial arrangement of atoms heavily influences biological interactions. solubilityofthings.com The pharmaceutical industry is a major consumer of enantiomerically pure compounds because the different enantiomers of a drug can have vastly different therapeutic effects and toxicities. researchgate.net A well-known example is the anti-inflammatory drug ibuprofen, where only the (S)-enantiomer is therapeutically active. solubilityofthings.com

The significance of chirality also extends to agrochemicals, where one enantiomer of a pesticide or herbicide may be significantly more active or less environmentally harmful than the other. For instance, only the (R)-enantiomer of the herbicide mecoprop (B166265) is active, allowing for reduced application rates and minimizing environmental impact. In materials science, enantiomerically pure compounds are utilized to create materials with unique optical and electronic properties, such as the chiral liquid crystals used in modern display technologies. solubilityofthings.com The ability to synthesize and separate enantiomers is therefore a cornerstone of modern chemical research, driving the development of advanced materials and safer, more effective drugs. solubilityofthings.comscience.gov

Overview of Chiral Aminocycloalkanol Scaffolds in Stereoselective Transformations

Chiral aminocycloalkanol scaffolds, such as derivatives of aminocyclopentanol, are valuable building blocks in stereoselective synthesis—a field focused on controlling the three-dimensional arrangement of atoms in a molecule. These structures contain both an amino and a hydroxyl group on a cycloalkane ring, providing multiple points for chemical modification and rigid conformational properties that are advantageous for inducing chirality.

These scaffolds are frequently employed as chiral auxiliaries, which are enantiomerically pure groups temporarily incorporated into a reactant to guide a reaction towards the formation of a specific stereoisomer. nih.gov For example, a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, a stereoisomer of the title compound's cation, has been shown to be highly effective in asymmetric alkylation and aldol (B89426) reactions, achieving excellent diastereofacial selectivities. nih.gov The development of new chiral auxiliaries from sources other than natural amino acids provides opportunities to fine-tune structural and conformational properties for specific asymmetric processes. nih.gov Furthermore, aminocyclitols (amino polyhydroxy cycloalkanes) are important structural components in many biologically active natural products and are key to the development of drugs like glycosidase inhibitors. beilstein-journals.orgresearchgate.net The regio- and stereoselective synthesis of these scaffolds is an active area of research, with methods often involving the controlled opening of epoxide rings. nih.gov

The Role of Benzoic Acid as a Fundamental Aromatic Carboxylic Acid in Synthetic Chemistry

Benzoic acid (C₆H₅COOH) is the simplest aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene (B151609) ring. wikipedia.orgpatsnap.com It is a white, crystalline solid that has been known since the 16th century and occurs naturally in many plants, such as in gum benzoin. wikipedia.orgacs.org Today, benzoic acid is produced commercially on a large scale primarily through the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese naphthenates. wikipedia.orgpatsnap.com Alternative laboratory syntheses include the hydrolysis of benzamide (B126) or the carboxylation of a Grignard reagent derived from bromobenzene. wikipedia.orgpatsnap.com

In synthetic chemistry, benzoic acid is a versatile and important precursor for the industrial synthesis of many other organic substances. wikipedia.org Its salts and esters, known as benzoates, are widely used as food preservatives because they inhibit the growth of mold, yeast, and some bacteria, particularly in acidic conditions. wikipedia.orgacs.org The chemical reactivity of benzoic acid is dictated by both the aromatic ring and the carboxyl group. The electron-withdrawing nature of the carboxyl group deactivates the benzene ring towards electrophilic aromatic substitution, directing incoming substituents to the meta position. patsnap.com It is also used in the synthesis of esters and as a pH regulator in various products. savemyexams.comchemrj.org

Contextualizing (1R,3S)-3-Aminocyclopentanol;Benzoic Acid as a Chiral Salt in Research Methodologies

The compound this compound is a salt formed from the acid-base reaction between the chiral amine, (1R,3S)-3-aminocyclopentanol, and the achiral carboxylic acid, benzoic acid. achemblock.comguidechem.com The formation of such salts is a fundamental and widely used technique in organic chemistry, particularly in the context of chiral compounds.

(1R,3S)-3-aminocyclopentanol is an important synthetic intermediate used in the preparation of pharmaceuticals, such as the antiviral drug Bictegravir. google.com Given the stereospecific requirements of most drug molecules, obtaining this intermediate in high optical purity is crucial. One of the classic methods for separating a racemic mixture of amines is through chiral resolution. This process involves reacting the racemic amine with an enantiomerically pure chiral acid to form a mixture of diastereomeric salts. libretexts.org Because diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org

In the case of this compound, the acid component (benzoic acid) is not chiral. Therefore, this specific salt is not a diastereomer used for resolution. Instead, it represents the stable, crystalline salt of an already resolved, enantiomerically pure amine. Forming a salt with a simple, inexpensive acid like benzoic acid is a common strategy to improve the handling, purification, and stability of a chiral amine, which may otherwise be an oil or difficult to crystallize on its own. caymanchem.com The salt formation provides a solid material with a well-defined melting point, facilitating its storage and use in subsequent synthetic steps. chemrj.org Various synthetic routes have been developed to produce (1R,3S)-3-aminocyclopentanol and its salts, often involving asymmetric reactions or chiral resolution steps to ensure high optical purity. google.comgoogle.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1846582-38-4 achemblock.comguidechem.com |

| Molecular Formula | C₁₂H₁₇NO₃ achemblock.comguidechem.com |

| Molecular Weight | 223.27 g/mol achemblock.com |

| IUPAC Name | (1R,3S)-3-aminocyclopentan-1-ol;benzoic acid guidechem.com |

| Appearance | White solid achemblock.com |

| Purity | ≥97% achemblock.com |

Table 2: Properties of the Constituent Components

| Compound | (1R,3S)-3-Aminocyclopentanol | Benzoic Acid |

| Molecular Formula | C₅H₁₁NO caymanchem.comnih.gov | C₇H₆O₂ savemyexams.com |

| Molecular Weight | 101.15 g/mol nih.gov | 122.12 g/mol |

| CAS Number | 1110772-05-8 caymanchem.com | 65-85-0 acs.org |

| Appearance | Oil caymanchem.com | White (or colorless) solid wikipedia.org |

| Primary Role | Chiral Amine / Synthetic Intermediate google.comcaymanchem.com | Aromatic Carboxylic Acid / Salt Former wikipedia.org |

属性

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol;benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C5H11NO/c8-7(9)6-4-2-1-3-5-6;6-4-1-2-5(7)3-4/h1-5H,(H,8,9);4-5,7H,1-3,6H2/t;4-,5+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTKQBJGULXMIV-ZBTZCESGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846582-38-4 | |

| Record name | Cyclopentanol, 3-amino-, benzoate (1:1), (1R,3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1846582-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-aminocyclopentan-1-ol benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r,3s 3 Aminocyclopentanol

Chemoenzymatic Approaches to Enantioselective Preparation

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve specific stereochemical outcomes, often under mild reaction conditions. These approaches are particularly valuable for the synthesis of enantiomerically pure compounds like (1R,3S)-3-aminocyclopentanol.

Lipase-Catalyzed Kinetic Resolution Strategies

Lipases are a class of enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures. researchgate.net This technique relies on the differential rate of reaction of the two enantiomers with the enzyme, allowing for the separation of the desired stereoisomer. In the context of (1R,3S)-3-aminocyclopentanol synthesis, lipase-catalyzed resolution is a key step in several reported routes. A notable example involves the resolution of a racemic intermediate, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester, which is a precursor to the final product. google.com

Enantiomeric enrichment via O-acylation involves the selective acylation of the hydroxyl group of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. caymanchem.com This difference in reactivity allows for the subsequent separation of the acylated and unacylated forms. In the synthesis of (1R,3S)-3-aminocyclopentanol, a key intermediate is often a racemic protected aminocyclopentenol derivative. Lipases can selectively catalyze the acylation of the hydroxyl group of the (1S,3R) enantiomer, leaving the desired (1R,3S) enantiomer as the unreacted alcohol.

A common acylating agent used in these reactions is vinyl acetate (B1210297). The choice of lipase (B570770) is critical for achieving high enantioselectivity. Several lipases have been identified as effective for this transformation. google.com

Table 1: Lipases Used in the Kinetic Resolution for (1R,3S)-3-Aminocyclopentanol Synthesis

| Lipase Catalyst |

| Novozym 435 |

| Lipozyme TL |

| Lipozyme RM |

| Lipozyme40086 |

| Lipase PS "Amano" SD |

Data sourced from a patent describing the preparation of (1R,3S)-3-aminocyclopentanol hydrochloride. google.com

Transesterification is another powerful tool in lipase-catalyzed kinetic resolutions. researchgate.net In this process, an acyl group is transferred from a donor molecule, often an activated ester like vinyl acetate, to the alcohol substrate. The enzyme's stereopreference results in the selective acylation of one enantiomer. For the synthesis of chiral aminocyclopentanols, this method has been successfully applied to resolve racemic intermediates, leading to high enantiomeric excess of the desired product. nih.gov The efficiency of the resolution is highly dependent on the enzyme, solvent, and acyl donor.

Transaminase-Mediated Biocatalytic Amination

Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine. nih.gov This biocatalytic approach is increasingly recognized for its potential in the asymmetric synthesis of amines due to its high enantioselectivity and environmentally benign nature. researchgate.net

The synthesis of (1R,3S)-3-aminocyclopentanol can be envisioned through the asymmetric amination of a suitable cyclopentanone (B42830) precursor, such as 3-hydroxycyclopentanone (B2513457). While direct transaminase-catalyzed amination of 3-hydroxycyclopentanone to yield (1R,3S)-3-aminocyclopentanol is a promising strategy, specific literature detailing this exact transformation is emerging. However, the general principle has been demonstrated with other cyclic ketones. researchgate.net The process would involve the use of a stereoselective transaminase that can differentiate between the prochiral faces of the ketone, leading to the formation of the desired (1R,3S) stereoisomer. The selection of the appropriate transaminase and amine donor is crucial for achieving high conversion and enantioselectivity. researchgate.netbiomol.com A potential precursor, (S)-3-hydroxycyclopentanone, can be obtained through the kinetic resolution of the racemic mixture, further highlighting the synergy between different enzymatic methods. researchgate.net

Stereoselective Chemical Synthesis Routes to Aminocyclopentanols

In addition to chemoenzymatic strategies, several stereoselective chemical synthesis routes have been developed to produce (1R,3S)-3-aminocyclopentanol. These methods often involve asymmetric reactions to establish the key chiral centers.

One prominent strategy involves an asymmetric cycloaddition reaction between cyclopentadiene (B3395910) and an N-acyl hydroxylamine (B1172632) compound. google.com In this approach, the chirality of the N-acyl hydroxylamine directs the stereochemical outcome of the cycloaddition, leading to the formation of a bicyclic intermediate with the desired relative stereochemistry. Subsequent reduction steps then yield the target (1R,3S)-3-aminocyclopentanol with high optical purity.

Another route utilizes a hetero-Diels-Alder reaction. In this method, tert-butyl hydroxylamine carbonate is oxidized in situ to generate a nitroso species, which then undergoes a cycloaddition with cyclopentadiene. google.com The resulting racemic bicyclic adduct is then resolved enzymatically, as described in the chemoenzymatic section.

A different approach involves an asymmetric palladium(II)-catalyzed Overman rearrangement followed by a ring-closing metathesis reaction. nih.gov This sequence allows for the efficient synthesis of enantiomerically enriched aminocyclopentenes, which can then be converted to the desired (1R,3S)-3-aminocyclopentanol through subsequent chemical transformations.

Table 2: Example of a Stereoselective Chemical Synthesis Step for (1R,3S)-3-Aminocyclopentanol

| Reaction Step | Starting Materials | Product | Yield | Optical Purity | Reference |

| Hydrogenation Reduction | Intermediate from asymmetric cycloaddition | (1R,3S)-3-amino-1-cyclopentanol | 81.0% | >99.5% | google.com |

This table illustrates a key reduction step in a stereoselective synthesis, highlighting the high yield and excellent optical purity achievable through this chemical route.

Chiral Auxiliary-Mediated Reactions for Diastereocontrol

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy leverages the existing chirality of the auxiliary to direct the formation of a specific stereoisomer. While direct synthesis of (1R,3S)-3-aminocyclopentanol using this method is less commonly detailed in readily available literature, the principles are well-established in asymmetric synthesis. wikipedia.org

One relevant approach involves the use of oxazolidinone auxiliaries derived from amino alcohols. For instance, chiral oxazolidinones, such as those developed by Evans, are powerful tools for directing stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov In a related context, the enantiomerically pure amino alcohol, (1S,2R)-2-aminocyclopentan-1-ol, can be converted into a (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. nih.gov This auxiliary demonstrates excellent diastereofacial selectivity (>99%) in reactions, highlighting the effectiveness of the cyclopentane (B165970) framework in inducing asymmetry. nih.gov The general principle involves attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. wikipedia.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis Data based on general applications of these auxiliaries.

| Chiral Auxiliary Type | Typical Application | Key Feature | Reference |

|---|---|---|---|

| Oxazolidinones (Evans) | Asymmetric Aldol Reactions & Alkylations | Forms a rigid chelated transition state to direct alkylation. | wikipedia.org |

| Pseudoephedrine Amides (Myers) | Asymmetric Alkylation | The stereochemistry of the product is directed by the methyl group of the auxiliary. | wikipedia.org |

| Camphorsultam (Oppolzer) | Diels-Alder Reactions, Alkylations | The sultam structure effectively shields one face of the enolate. | wikipedia.org |

| (4R,5S)-cyclopentano[d]oxazolidin-2-one | Asymmetric Alkylations & Aldol Reactions | Conformationally constrained system providing high diastereofacial selectivity. | nih.gov |

Regio- and Stereoselective Epoxide Ring Opening Reactions

The ring-opening of epoxides is a robust and widely used method for synthesizing aminocyclopentanol derivatives. nih.gov The high reactivity of the strained three-membered epoxide ring allows for efficient reaction with a range of nucleophiles. jsynthchem.com The success of this strategy hinges on controlling both the site of nucleophilic attack (regioselectivity) and the resulting stereochemistry.

The orientation of the oxirane ring and the nature of substituents on the precursor molecule are critical factors influencing the reaction's outcome. beilstein-journals.orgnih.gov Studies on N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes show that the electronic and steric properties of the nitrogen substituents can dictate whether the nucleophile attacks the C1 or C2 position of the epoxide. nih.govbeilstein-journals.org For instance, aminolysis of (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane leads predominantly to C1 adducts. beilstein-journals.orgnih.gov The reaction can be promoted by various catalysts, including Lewis acids like zinc perchlorate (B79767) (Zn(ClO₄)₂) or simply by acetic acid under metal- and solvent-free conditions. beilstein-journals.orgrsc.orgresearchgate.net

Nucleophilic Additions to Cyclopentane Epoxides

Nucleophilic attack on an epoxide typically proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon center being attacked. researchgate.net This anti-addition of the nucleophile relative to the epoxide oxygen is a key feature for stereochemical control. khanacademy.orgyoutube.com In basic or neutral media, the nucleophile attacks the least sterically hindered carbon of the epoxide ring. khanacademy.orgyoutube.com

A variety of nucleophiles can be employed for the ring-opening of cyclopentane epoxides. arkat-usa.org The choice of nucleophile is critical for installing the desired functionality. Research has explored the use of amines, oxygen-based nucleophiles (phenols), and carbon-based nucleophiles (cyanides) to generate a diverse range of trisubstituted cyclopentane derivatives. arkat-usa.org The regioselectivity of these additions can be finely tuned by the choice of catalyst and reaction conditions. For example, base-catalyzed aminolysis of certain cyclopentane epoxides affords mainly C1 adducts from a trans-diaxial ring opening, while Lewis acid catalysis can lead to different products via an aziridinium (B1262131) intermediate. nih.govnih.gov

Table 2: Nucleophilic Ring-Opening of Substituted Cyclopentane Epoxides

| Epoxide Precursor | Nucleophile | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane | Morpholine | Zn(ClO₄)₂·6H₂O, neat, 100 °C | C1 Adduct | beilstein-journals.org |

| (1RS,2SR,3SR)-1,2-epoxy-3-(N,N-dibenzylamino)cyclopentane | Morpholine | Zn(ClO₄)₂·6H₂O, neat, 100 °C | Mixture of C1 and C2 Adducts (2:1) | beilstein-journals.orgnih.gov |

| Symmetrical and Unsymmetrical Epoxides | Aromatic and Aliphatic Amines | Acetic Acid (catalyst), solvent-free | β-amino alcohols (Excellent regioselectivity) | rsc.orgresearchgate.net |

| (1RS,2SR,3SR)-1,2-epoxy-3-(N-benzyl-N-methylamino)cyclopentane | Et₂AlCN | Dry toluene (B28343), 0 °C to RT | (1SR,2SR,3RS)-3-[benzyl(methyl)amino]-2-hydroxycyclopentanecarbonitrile | arkat-usa.org |

Asymmetric Reduction of Cyclopentanone Precursors

The asymmetric reduction of a prochiral ketone is a direct and powerful method for establishing a chiral alcohol center. biomedpharmajournal.org This transformation can be achieved using either chemical reagents or biocatalysts. For the synthesis of (1R,3S)-3-aminocyclopentanol, this would typically involve the stereoselective reduction of a 3-aminocyclopentanone (B3224326) precursor.

Biocatalysis, particularly with baker's yeast (Saccharomyces cerevisiae), is a well-established method for the asymmetric reduction of ketones. biomedpharmajournal.org A relevant synthesis begins with the baker's yeast reduction of ethyl 2-oxocyclopentanecarboxylate to furnish the corresponding hydroxyester with high enantiomeric purity, which serves as a precursor for a chiral aminocyclopentanol. nih.gov Chemical methods often employ chiral reducing agents such as those derived from boron, like Brown's DIP-Chloride or Midland's Alpine-Borane, as well as Noyori's ruthenium-based catalysts, which are known for their high efficiency and enantioselectivity. biomedpharmajournal.org

Hetero Diels-Alder Cycloadditions in Chiral Framework Construction

The hetero-Diels-Alder (HDA) reaction is a highly efficient cycloaddition for constructing heterocyclic frameworks. nih.gov This strategy has been successfully applied to the synthesis of (1R,3S)-3-aminocyclopentanol. google.comgoogle.com The key step involves a [4+2] cycloaddition between cyclopentadiene (the diene) and a heterodienophile, such as a nitroso compound. google.com

One patented method describes the in-situ generation of tert-butyl nitrosyl carbonate from tert-butyl hydroxylamine carbonate, which then undergoes an HDA reaction with cyclopentadiene. google.com This cycloaddition forms a cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. This bicyclic adduct contains the necessary carbon skeleton and relative stereochemistry, which can then be carried forward to the target molecule through subsequent transformations. google.com Another approach uses an N-acyl hydroxylamine compound as a chiral source to induce asymmetry in the cycloaddition with cyclopentadiene, directly constructing the two desired chiral centers. google.com

Reductive Transformations of Nitrogen-Oxygen Bonds in Cyclic Systems

Following the construction of the bicyclic framework via the hetero-Diels-Alder reaction, a crucial step is the reductive cleavage of the nitrogen-oxygen (N-O) bond within the cycloadduct. google.com This transformation unmasks the amine and alcohol functionalities in the desired stereochemical arrangement.

The reduction of the N-O bond in the cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene intermediate can be achieved using various reducing agents. A common and effective system is the use of zinc powder in acetic acid. google.com This method selectively cleaves the N-O bond without affecting other functional groups, such as the double bond or protecting groups. google.com Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can also be employed to cleave the N-O bond and simultaneously reduce the carbon-carbon double bond in the bicyclic system. google.com The kinetics of such reductive N-O bond fragmentations have been studied and are understood to proceed through the formation of a radical anion intermediate. nih.gov

Resolution of Racemic Aminocyclopentanol Precursors

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the desired compound, followed by the separation of the enantiomers. libretexts.orglibretexts.org This process, known as resolution, is a practical approach, especially for large-scale production. rsc.org The two primary methods for resolution are chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution. google.comrsc.org

Chemical Resolution: This classic method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (R)-mandelic acid or (+)-tartaric acid. libretexts.orglibretexts.orgnih.gov The reaction produces a mixture of two diastereomeric salts (e.g., (1R,3S)-amine•(R)-acid and (1S,3R)-amine•(R)-acid). Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgyoutube.com After separation, the desired enantiomer of the amine is recovered by neutralizing the salt. youtube.com

Enzymatic Kinetic Resolution: This technique utilizes the enantioselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemate. researchgate.netjocpr.com In a common setup for resolving an amino alcohol, the enzyme catalyzes the acylation of one enantiomer much faster than the other. For example, a racemic aminocyclopentanol precursor can be treated with an acyl donor like vinyl acetate in the presence of a lipase such as Novozym 435. google.commdpi.com The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting acylated product and the unreacted amino alcohol can then be separated by standard chemical methods. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. rsc.orgjocpr.com

Table 3: Common Methods for Resolution of Racemic Amines/Alcohols

| Resolution Method | Principle | Example Reagents/Catalysts | Reference |

|---|---|---|---|

| Chemical Resolution | Formation and separation of diastereomeric salts. | Tartaric acid, Mandelic acid | libretexts.orglibretexts.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., Novozym 435, Candida rugosa lipase), Vinyl acetate | google.commdpi.com |

Diastereomeric Salt Formation and Fractional Crystallization

A well-established method for resolving racemic mixtures of amines or alcohols is through the formation of diastereomeric salts. This technique involves reacting the racemic base, such as (±)-3-aminocyclopentanol, with a single enantiomer of a chiral acid. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. researchgate.net

The process begins by dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. The crystallized salt is then isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by an acid-base workup, to yield the desired enantiomer of the aminocyclopentanol. orgsyn.org The efficiency of this separation is dependent on several factors, including the choice of resolving agent, the solvent system, crystallization temperature, and the molar ratio of the reactants. google.comnih.gov

Chiral carboxylic acids are frequently employed as resolving agents due to their availability, relatively low cost, and ability to form well-defined crystalline salts with amines. tcichemicals.com Mandelic acid and derivatives of tartaric acid are particularly effective for the resolution of amino alcohols. orgsyn.orgmdpi.com

Mandelic Acid: The resolution process using an enantiomer of mandelic acid, such as (S)-mandelic acid, involves its reaction with racemic 3-aminocyclopentanol (B77102). orgsyn.orggoogle.com This reaction forms two diastereomeric salts: [(1R,3S)-3-aminocyclopentanol]·[(S)-mandelic acid] and [(1S,3R)-3-aminocyclopentanol]·[(S)-mandelic acid]. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one salt can be selectively precipitated. orgsyn.org A simple aqueous workup procedure can then be used to isolate the enantiomerically enriched aminocyclopentanol and recover the mandelic acid. orgsyn.org

Tartaric Acid Derivatives: Tartaric acid and its derivatives, such as O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA) and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), are powerful resolving agents for chiral amines. mdpi.comnih.govnih.gov These agents create multiple points of interaction (ionic and hydrogen bonding) with the substrate, which can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, thereby enhancing separation efficiency. niscpr.res.in The choice between tartaric acid and its more rigid, aromatic derivatives often depends on the specific substrate, as the steric and electronic properties of the resolving agent are crucial for effective chiral recognition. mdpi.comnih.gov

| Chiral Resolving Agent | Chemical Class | Key Features |

|---|---|---|

| Mandelic Acid | Alpha-hydroxy acid | Forms crystalline salts with amines; available in both (R) and (S) forms. orgsyn.orgnih.gov |

| Tartaric Acid | Alpha-hydroxy diacid | Forms diastereomeric complexes; readily available and inexpensive. niscpr.res.in |

| O,O'-Dibenzoyl-tartaric acid (DBTA) | Tartaric acid derivative | Often provides better chiral recognition and separation efficiency than tartaric acid itself. mdpi.comnih.gov |

Kinetic Resolution through Chemical Processes

Kinetic resolution is a powerful technique that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This differential rate leads to the enrichment of the less reactive enantiomer in the starting material, while the more reactive enantiomer is converted into a product that can be easily separated. mdpi.com

For the synthesis of (1R,3S)-3-aminocyclopentanol, enzymatic kinetic resolution is a particularly effective strategy. google.com Lipases are commonly used enzymes that catalyze the enantioselective acylation of amines or alcohols. mdpi.com In a typical process, a racemic mixture of 3-aminocyclopentanol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase like Novozym 435. google.com The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the (1S,3R) enantiomer) at a much faster rate than the other.

This results in a mixture containing the acylated (1S,3R)-3-acetamidocyclopentanol and the unreacted (1R,3S)-3-aminocyclopentanol. These two compounds have significantly different chemical properties, allowing for their straightforward separation via standard techniques like chromatography or extraction. The desired (1R,3S)-3-aminocyclopentanol is thus obtained with high optical purity. google.com

| Lipase Catalyst | Common Source | Typical Application |

|---|---|---|

| Novozym 435 | Candida antarctica lipase B | Enantioselective acylation of alcohols and amines. mdpi.comgoogle.com |

| Lipozyme TL | Thermomyces lanuginosus | Used in acyl transfer reactions. google.com |

| Lipase PS "Amano" SD | Burkholderia cepacia | Effective for resolution of various chiral compounds. google.com |

Protection and Deprotection Strategies in Multi-Step Syntheses

In the context of multi-step syntheses involving intermediates like (1R,3S)-3-aminocyclopentanol, protecting groups are indispensable tools. cem.com Both the amino (-NH₂) and hydroxyl (-OH) groups are reactive functional groups. To prevent them from undergoing unwanted side reactions during subsequent synthetic transformations, they are temporarily masked with protecting groups. cem.comnih.gov After the desired reaction is complete, these groups are removed through a deprotection step to regenerate the original functionality. cem.com

For the amino group, carbamates are the most common protecting groups. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is widely used. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.uk The Boc group is stable under many reaction conditions but can be easily removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a solvent like dioxane. masterorganicchemistry.comfishersci.co.ukchemicalbook.com

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Amine (-NH₂) | tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., HCl, TFA). masterorganicchemistry.comchemicalbook.com |

| Amine (-NH₂) | Carbobenzyloxy (Cbz) | Benzyl (B1604629) chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C). masterorganicchemistry.comfishersci.co.uk |

| Hydroxyl (-OH) | Acetyl (Ac) | Acetic anhydride (B1165640) or Acetyl chloride | Basic (e.g., LiOH, NaOH). google.com |

| Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C). fishersci.co.uk |

Advanced Research on Benzoic Acid and Its Synthetic Utility

Benzoic Acid as a Precursor in the Synthesis of Diverse Organic Structures

Benzoic acid is a fundamental precursor for the industrial synthesis of a vast array of organic substances. wikipedia.org Its utility stems from the reactivity of the carboxyl group and the stability of the aromatic ring. It is a key starting material in the production of phenol, which is then used to produce cyclohexanol (B46403), a vital component in nylon synthesis. wikipedia.org Furthermore, benzoic acid and its salts are widely used as food preservatives. wikipedia.org

In laboratory and industrial settings, benzoic acid can be transformed into a variety of functional groups:

Esters and Amides: Through reactions with alcohols and amines, respectively, it forms benzoate (B1203000) esters and benzamides, which are common structural motifs in many biologically active molecules. wikipedia.org

Acid Halides: It can be readily converted to highly reactive derivatives like benzoyl chloride, a versatile reagent in organic synthesis. wikipedia.org

Reduction Products: Benzoic acid can be reduced to form benzaldehyde (B42025) or benzyl (B1604629) alcohol. wikipedia.org

While the direct synthesis of (1R,3S)-3-aminocyclopentanol may not always start from benzoic acid, the formation of the benzoate salt is a critical step for the purification and resolution of the amine. In a broader context, benzoic acid serves as a precursor to numerous compounds, including those used in the synthesis of pharmaceuticals, dyes, and polymers. scienceinfo.comescholarship.org For instance, it can be derived from renewable resources like glucose-derived materials, offering a sustainable alternative to petroleum-based production. escholarship.org

| Precursor Application | Resulting Product/Intermediate | Industrial/Synthetic Relevance |

| Oxidative Decarboxylation | Phenol | Precursor for cyclohexanol in nylon synthesis. wikipedia.org |

| Esterification | Benzoate Esters | Used in perfumes, food flavorings, and as plasticizers. wikipedia.org |

| Amidation | Benzamides | Structural core in many pharmaceuticals. wikipedia.org |

| Halogenation | Benzoyl Chloride | Versatile acylating agent in organic synthesis. wikipedia.org |

| Reduction | Benzaldehyde, Benzyl Alcohol | Important intermediates in the chemical industry. wikipedia.org |

| Biomass Conversion | Benzoic Acid | Sustainable production from renewable feedstocks. escholarship.org |

Participation of Benzoic Acid in Catalytic Systems

Benzoic acid and its derivatives can actively participate in and influence catalytic processes, acting not just as static components but as dynamic players in chemical transformations.

Recent research has highlighted an innovative role for benzoic acid in the synthesis of gold nanoparticles (AuNPs). acs.orgnih.govfigshare.com In a process promoted by UV light, benzoic acid can function as both a reductant and a surface stabilizer. acs.orgnih.govfigshare.com The photoexcitation of a benzoate-Au³⁺ complex leads to the reduction of Au³⁺ to form gold nanoparticles, while the benzoic acid itself is oxidized. nih.gov

Following the reduction, benzoic acid molecules adsorb onto the surface of the newly formed AuNPs, acting as capping agents that prevent aggregation and control the particle size. acs.orgnih.govfigshare.com The size of the resulting nanoparticles can be controlled by adjusting the light intensity and the concentration of benzoic acid. acs.orgnih.gov This dual functionality makes benzoic acid an inexpensive and effective reagent for producing stable, monodispersed gold nanoparticles. acs.orgfigshare.comacs.orgresearchgate.net

| Parameter | Role of Benzoic Acid | Outcome |

| UV Irradiation | Acts as a photoreductant for Au³⁺. nih.gov | Formation of gold nanoparticles. acs.org |

| Nanoparticle Surface | Adsorbs to the surface of AuNPs. acs.org | Stabilization of nanoparticles, prevention of aggregation. acs.org |

| Light Intensity/Concentration | Varies the rate of reduction and surface coverage. nih.gov | Control over the size of the synthesized nanoparticles. nih.gov |

Benzoic acid can significantly influence the pathways of various organic reactions, often acting as a catalyst or co-catalyst. For example, it can serve as a mild and tunable catalyst for the rearrangement of allylic alcohols to produce cyclic products, enynes, and dienols. organic-chemistry.org This method avoids the use of harsh conditions or expensive and toxic transition-metal catalysts. organic-chemistry.org The acidity of the benzoic acid catalyst can be tuned to suit the sensitivity of the substrate. organic-chemistry.org

In other contexts, benzoic acid can affect the metabolic pathways in biological systems. For instance, in the context of biogenic gas production from coal, benzoic acid can act as an intermediate that influences the degradation of acetic acid, thereby stimulating the metabolic pathway for methane (B114726) production. nih.gov Furthermore, in catalytic hydrodeoxygenation reactions, a process relevant to biomass conversion, benzoic acid's reaction pathway can be directed to produce valuable chemicals like benzene (B151609) and toluene (B28343). rsc.org The degradation of benzoic acid via hydroxyl radicals can proceed through hydroxylation to form aromatic intermediates. researchgate.net

Benzoic Acid as a Structural Motif in Scaffold Design

The benzoate moiety is a privileged scaffold in medicinal chemistry and drug design, frequently incorporated into the structure of therapeutic agents to enhance their biological activity. researchgate.netpreprints.org The benzoic acid scaffold is a key building block in a wide variety of synthetic bioactive molecules. researchgate.net

Numerous drugs contain the benzoic acid motif, including:

Furosemide and Bumetanide (Diuretics) researchgate.net

Benzocaine and Tetracaine (Local Anesthetics) researchgate.net

Bexarotene (Anticancer agent) researchgate.net

Recent research continues to explore the utility of benzoic acid derivatives in developing new therapeutic agents. For example, serinol-based benzoic acid esters have been identified as a novel scaffold for inhibitors of adenovirus infection. nih.gov These compounds have shown potent antiviral activity, in some cases exceeding that of the current drug of choice, cidofovir. nih.gov Additionally, new benzoic acid derivatives are being designed and synthesized as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a target for neurodegenerative diseases. nih.gov The development of these inhibitors has shown neuroprotective properties in cellular models. nih.gov The versatility of the benzoic acid scaffold allows for the synthesis of large libraries of compounds for screening against various biological targets, including influenza neuraminidase and cancer cell lines. preprints.orgresearchgate.net

Formation and Crystallographic Studies of 1r,3s 3 Aminocyclopentanol;benzoic Acid Salt

Principles of Acid-Base Salt Formation in Chiral Systems

The formation of the (1R,3S)-3-aminocyclopentanol;benzoic acid salt is governed by the principles of acid-base chemistry within a chiral context. When a racemic mixture of an amine, such as 3-aminocyclopentanol (B77102), is treated with a single enantiomer of a chiral acid, two diastereomeric salts are formed which possess different physical properties. ambeed.com However, in this specific case, an achiral acid (benzoic acid) is reacted with a single enantiomer of the amine ((1R,3S)-3-aminocyclopentanol).

The fundamental reaction is a proton transfer from the carboxylic acid group (-COOH) of benzoic acid to the basic amino group (-NH2) of the aminocyclopentanol. This creates the (1R,3S)-3-hydroxycyclopentan-1-aminium cation and the benzoate (B1203000) anion. These ions are held together by strong electrostatic interactions. The primary driving force for salt formation is the difference in acidity and basicity between the reacting functional groups.

In chiral systems, the non-covalent interactions that stabilize the resulting crystal lattice—such as hydrogen bonding and van der Waals forces—are highly specific. The three-dimensional arrangement of the chiral aminocyclopentanol dictates how it interacts with the surrounding benzoate counterions. This stereospecific recognition is crucial; even though the acid is achiral, it must pack efficiently around the chiral cation, leading to a unique, ordered, and chirally-defined crystal structure. nih.gov The efficiency of this packing and the stability of the resulting crystal lattice are key to isolating a pure solid product.

Crystallization Techniques for the Preparation of Chiral Salts

The preparation of the this compound salt in solid, crystalline form relies on carefully controlled crystallization techniques. The goal is to induce supersaturation under conditions that favor the formation of well-ordered crystals. Common methods include:

Cooling Crystallization: The salt is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. Slow, controlled cooling reduces the solubility of the salt, leading to supersaturation and subsequent crystallization.

Solvent Evaporation: The salt is dissolved in a volatile solvent. Slow evaporation of the solvent increases the concentration of the salt, inducing crystallization. This method is suitable for smaller scales.

The choice of solvent is critical and often determined empirically. It influences not only the solubility but also the crystal habit and, in some cases, the polymorphic form of the resulting salt. For amine-carboxylate salts, polar solvents like alcohols (e.g., ethanol, methanol) or aqueous mixtures are often employed to solubilize the ionic species.

Solid-State Structural Characterization of Aminocyclopentanol-Benzoic Acid Salts

While a specific, publicly-archived crystal structure determination for this compound was not identified in the surveyed literature, the principles of solid-state chemistry allow for a detailed description of its expected structural features based on analyses of analogous chiral amine-carboxylate salts. The primary technique for this characterization is single-crystal X-ray diffraction.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the three-dimensional structure of a crystalline solid at atomic resolution. An SCXRD analysis of the this compound salt would provide precise coordinates for each atom in the crystal's asymmetric unit.

From this data, key structural information is obtained:

Connectivity and Confirmation of Ionization: The analysis would confirm the transfer of the proton from the carboxylic acid to the amine by measuring the C-O bond lengths in the carboxylate and the C-N bond length, as well as locating the proton on the ammonium (B1175870) group.

Molecular Conformation: It would reveal the exact conformation of the cyclopentanol (B49286) ring (e.g., envelope or twist conformation) and the orientation of the amino and hydroxyl substituents in the solid state.

Intermolecular Distances: Crucially, it provides the distances between interacting atoms of adjacent ions, which is the basis for identifying and characterizing non-covalent interactions like hydrogen bonds.

An illustrative table of the kind of crystallographic data an SCXRD experiment would yield is presented below.

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁ | A chiral space group, common for enantiopurified substances. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 12.1 | Unit cell dimension. |

| c (Å) | 9.8 | Unit cell dimension. |

| β (°) | 105.2 | Unit cell angle. |

| Volume (ų) | 975.4 | The volume of the unit cell. |

| Z | 4 | Number of formula units per unit cell. |

Note: The values in this table are illustrative for a typical chiral organic salt and are not the experimentally determined values for the title compound.

The stability and structure of the this compound crystal are expected to be dominated by a network of hydrogen bonds. The aminocyclopentanol cation presents three hydrogen bond donors from the ammonium group (-NH₃⁺) and one donor from the hydroxyl group (-OH). The benzoate anion has two hydrogen bond acceptors (the two oxygen atoms of the -COO⁻ group).

This combination allows for the formation of a robust and extensive three-dimensional hydrogen-bonding network. In similar amine-carboxylate salts, common hydrogen-bonding motifs are observed. These are often described using graph-set notation. For instance, a frequently seen pattern involves the ammonium group forming hydrogen bonds with the carboxylate groups of multiple adjacent anions, creating ring motifs such as R²₂(8), where two ammonium hydrogens bond to the two oxygens of a single carboxylate group. The hydroxyl group of the aminocyclopentanol can also participate, either by donating to a benzoate oxygen or to the hydroxyl group of a neighboring cation, further linking the components into a supramolecular assembly.

A detailed analysis would tabulate the specific geometries of these interactions.

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Supramolecular Role |

| N-H···O | 2.75 | 170 | Links cation to anion. | |

| N-H···O | 2.85 | 165 | Links cation to a second anion. | |

| O-H···O | 2.68 | 175 | Links cations to anions in a separate chain. |

Note: The data in this table is representative of typical hydrogen bonds found in such salts and serves as an illustrative example.

Since the (1R,3S)-3-aminocyclopentanol component is chiral and enantiomerically pure, the resulting salt must crystallize in one of the 65 chiral (Sohncke) space groups. A common space group for such compounds is P2₁, as noted illustratively above. In such a structure, all the aminocyclopentanol cations will have the same absolute configuration.

Influence of Counterions on Chiral Recognition and Crystallization Processes

The choice of the counterion—in this case, benzoate—is critical in chiral resolution and salt formation. While benzoic acid itself is achiral, its size, shape, and charge distribution significantly influence the crystallization process. Different counterions can lead to diastereomeric salts with vastly different solubilities, which is the very property exploited in classical resolution.

For instance, if one were resolving racemic 3-aminocyclopentanol, using a chiral acid like (R,R)-tartaric acid would create two diastereomers: ((1R,3S)-amine • (R,R)-tartrate) and ((1S,3R)-amine • (R,R)-tartrate). These two salts would have different crystal packing and different solubilities, allowing one to be crystallized preferentially.

Even when using an achiral acid with a pure enantiomer, the nature of the acid matters. Replacing benzoic acid with a different achiral acid, such as acetic acid or a substituted benzoic acid (e.g., p-toluic acid), would change the following:

Steric Fit: The size and shape of the counterion affect how efficiently it can pack with the chiral cation.

Hydrogen Bonding: While the acceptor group is still a carboxylate, electronic effects from substituents on the aromatic ring can subtly alter its hydrogen bond accepting strength.

Solubility: The resulting salt will have a different solubility profile, requiring different solvents or conditions for successful crystallization.

This tunability allows chemists to screen various counterions to find the one that yields a salt with the best properties for isolation and handling, such as high crystallinity and thermal stability.

Applications of 1r,3s 3 Aminocyclopentanol Scaffolds in Advanced Chemical Research

Development of Chiral Ligands for Asymmetric Catalysis

The inherent chirality and the presence of two distinct coordinating heteroatoms (nitrogen and oxygen) make the (1R,3S)-3-aminocyclopentanol backbone a promising candidate for the design of novel chiral ligands for asymmetric catalysis. The fixed spatial relationship between the amino and hydroxyl groups can create a well-defined chiral environment around a metal center, potentially inducing high stereoselectivity in a variety of chemical transformations. While the direct application of ligands derived specifically from (1R,3S)-3-aminocyclopentanol is not extensively documented in publicly available research, the principles of asymmetric catalysis strongly support their potential efficacy. The successful use of other β-amino alcohols as ligands in a wide range of catalytic systems provides a strong rationale for exploring the capabilities of this particular scaffold.

Enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules from simpler precursors. Chiral ligands play a pivotal role in this process by controlling the stereochemical outcome of the reaction. Ligands derived from amino alcohols are known to be effective in a variety of C-C bond-forming reactions, including asymmetric Michael additions, aldol (B89426) reactions, and allylic alkylations. These ligands can form chiral complexes with metal catalysts, which then activate the substrates and direct the approach of the nucleophile to one face of the electrophile, leading to the preferential formation of one enantiomer of the product.

Although specific examples and performance data for ligands synthesized from (1R,3S)-3-aminocyclopentanol in these reactions are not readily found in the literature, the structural features of this scaffold suggest its potential. For instance, a bidentate ligand formed from (1R,3S)-3-aminocyclopentanol could coordinate to a metal center, creating a chiral pocket that could effectively control the enantioselectivity of a reaction. The development and testing of such ligands remain a promising area for future research.

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones, imines, and other prochiral compounds to their corresponding chiral alcohols and amines. This reaction typically employs a transition metal catalyst, such as ruthenium, rhodium, or iridium, in combination with a chiral ligand and a hydrogen donor like isopropanol (B130326) or formic acid. Chiral β-amino alcohols and their derivatives have proven to be highly effective ligands for these transformations, affording products with high enantiomeric excess.

The catalytic cycle of ATH is believed to involve the formation of a metal-hydride species, which then transfers a hydride to the substrate within the chiral environment created by the ligand. The stereochemistry of the (1R,3S)-3-aminocyclopentanol scaffold is well-suited for creating the necessary steric and electronic bias to achieve high enantioselectivity. While specific data on ligands from this particular aminocyclopentanol in ATH are not available, the extensive success of other chiral amino alcohol ligands in Ru(II), Rh(III), and Ir(III) catalyzed ATH of ketones underscores the potential of this class of compounds. nih.govnih.gov The investigation into the catalytic activity of complexes bearing ligands derived from (1R,3S)-3-aminocyclopentanol could lead to the development of new and efficient catalysts for this important reaction.

The utility of chiral ligands extends beyond C-C bond formation and transfer hydrogenation to a broad spectrum of transition metal-catalyzed asymmetric transformations. These include, but are not limited to, asymmetric hydrogenation, cyclopropanation, hydrosilylation, and various cross-coupling reactions. The success of these reactions is heavily dependent on the design of the chiral ligand, which must effectively transfer its stereochemical information to the catalytic center.

The rigid conformational structure of the cyclopentane (B165970) ring in (1R,3S)-3-aminocyclopentanol, combined with the presence of modifiable amino and hydroxyl groups, offers a versatile platform for the synthesis of a library of chiral ligands. These ligands could be tailored to the specific requirements of different metal-catalyzed reactions. For example, the amino and hydroxyl moieties could be functionalized to create bidentate or tridentate ligands with varying steric and electronic properties. While the exploration of (1R,3S)-3-aminocyclopentanol-based ligands in this broader context is still a nascent field, the foundational principles of asymmetric catalysis suggest that this scaffold holds significant promise for the development of future generations of highly effective and selective catalysts.

Chiral Building Blocks for the Synthesis of Stereodefined Research Molecules

The most significant and well-documented application of (1R,3S)-3-aminocyclopentanol is its use as a chiral building block, or synthon, in the total synthesis of complex and biologically active molecules. As a component of the "chiral pool," this compound provides a readily available source of defined stereochemistry, which can be incorporated into a larger target molecule, thereby simplifying the synthetic strategy and avoiding the need for challenging enantioselective steps.

Aminocyclitols, which are polyhydroxylated aminocycloalkanes, represent an important class of carbohydrate mimics. Their structural similarity to natural sugars allows them to interact with carbohydrate-processing enzymes, such as glycosidases. By mimicking the structure of the substrate or the transition state of the enzymatic reaction, these compounds can act as potent and selective inhibitors of these enzymes. Glycosidase inhibitors have found applications as therapeutic agents for the treatment of diabetes, viral infections, and cancer.

The (1R,3S)-3-aminocyclopentanol scaffold provides a key structural element for the synthesis of various aminocyclitol-based glycosidase inhibitors. For example, the synthesis of (1R,2S,3S,4R,5R)-4-amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, a potent inhibitor of β-glucosidases, has been reported starting from D-glucose. researchgate.netnih.gov This compound exhibited significant inhibitory activity with the following characteristics:

| Enzyme Source | Inhibition Constant (Ki) |

|---|---|

| Caldocellum saccharolyticum β-glucosidase | 1.8 x 10-7 M |

| Almonds β-glucosidase | 3.4 x 10-6 M |

While this specific example does not start from (1R,3S)-3-aminocyclopentanol, it demonstrates the potential of the aminocyclopentanol core in designing effective glycosidase inhibitors. The synthesis of novel triazole-fused iminocyclitol-δ-lactams has also been described, with some of the resulting compounds showing selective inhibition of α-glucosidase and β-galactosidase. rsc.org These studies highlight the value of aminocyclitol scaffolds in the development of new therapeutic agents. nih.gov

The use of (1R,3S)-3-aminocyclopentanol as a chiral building block is exemplified in the synthesis of the anti-HIV drug Bictegravir. chemicalbook.comgoogle.com Bictegravir is a potent integrase strand transfer inhibitor (INSTI) that is used in combination therapy for the treatment of HIV-1 infection. medkoo.com The synthesis of Bictegravir involves the coupling of the chiral (1R,3S)-3-aminocyclopentanol hydrochloride with a functionalized pyridone core.

A reported synthetic route to Bictegravir highlights the crucial role of (1R,3S)-3-aminocyclopentanol in establishing the correct stereochemistry of the final drug molecule. The synthesis commences with the hydrolysis of a building block acid acetal (B89532) to an aldehyde, which is then reacted with (1R,3S)-3-aminocyclopentanol to form a key bicyclic intermediate. This intermediate is subsequently coupled with 2,4,6-trifluorobenzylamine, followed by demethylation to yield Bictegravir. The incorporation of the rigid aminocyclopentanol moiety is a key design element that contributes to the high potency and favorable resistance profile of the drug.

The table below outlines the key reactants in a patented synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride, a precursor for Bictegravir.

| Step | Key Reactants/Catalysts | Intermediate/Product |

|---|---|---|

| 1 | tert-butyl hydroxylamine (B1172632) carbonate, cyclopentadiene (B3395910), copper chloride, 2-ethyl-2-oxazoline | (±)-cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester |

| 2 | Zinc powder, acetic acid | (±)-tert-Butyl (3-hydroxycyclopent-4-en-1-yl)carbamate |

| 3 | Lipase (B570770) (e.g., Novozym 435), vinyl acetate (B1210297) | (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopent-4-en-1-yl acetate |

| 4 | Palladium on carbon, hydrogen | (1S,3R)-3-((tert-Butoxycarbonyl)amino)cyclopentan-1-yl acetate |

| 5 | Lithium hydroxide, methanol | tert-Butyl ((1S,3R)-3-hydroxycyclopentyl)carbamate |

| 6 | Hydrogen chloride, isopropanol | (1R,3S)-3-Aminocyclopentanol hydrochloride |

This synthetic utility underscores the importance of (1R,3S)-3-aminocyclopentanol in the construction of complex, medicinally relevant molecules.

Exploration of Aminocyclopentanol-Based Scaffolds in Ligand Design

The design and synthesis of novel ligands are central to the discovery of new therapeutics and catalysts. The rigid, three-dimensional structure of the aminocyclopentanol core provides a valuable platform for the spatial arrangement of pharmacophoric features, enabling precise interactions with biological targets. The stereochemically defined amino and hydroxyl groups of (1R,3S)-3-aminocyclopentanol serve as versatile handles for chemical modification, allowing for the systematic exploration of chemical space around this privileged scaffold.

The cyclopentane ring system, while prevalent in natural products, offers an under-appreciated yet significant value for biomedical research. researchgate.net Its use as a core scaffold has been demonstrated in several successful medicinal chemistry programs. researchgate.net The conformational flexibility of the cyclopentane ring, interconverting between half-chair and envelope conformations, can be a desirable feature in ligand design, allowing for induced-fit binding to a target protein. Conversely, strategies to rigidify the cyclopentane scaffold, for instance by incorporating it into bicyclic systems like bicyclo[2.1.1]hexanes, are being explored to improve ligand affinity, selectivity, and metabolic stability by presenting well-defined exit vectors for further functionalization. digitellinc.comnih.gov

The synthesis of libraries of 1,2,4-trisubstituted cyclopentanes has been shown to be a viable strategy for creating diverse molecular platforms for drug discovery. nih.gov By starting from simple precursors, a variety of amino-, azido-, and hydroxy-substituted cyclopentanes can be generated with stereochemical control, providing a range of intermediates for further elaboration into potential ligands. nih.gov

Scaffold Hopping Methodologies for Chemical Space Exploration

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying isofunctional molecules with novel core structures. uniroma1.itnih.govniper.gov.in This approach is particularly valuable for navigating intellectual property landscapes, improving pharmacokinetic properties, or discovering new binding modes. While direct examples of scaffold hopping originating from or leading to a (1R,3S)-3-aminocyclopentanol core are not extensively documented in the literature, the principles of this methodology can be applied to explore the chemical space around this scaffold.

A successful scaffold hopping endeavor relies on the ability to access novel chemical space while preserving or enhancing biological activity. The diverse synthetic methodologies available for functionalizing the aminocyclopentanol core make it a promising candidate for such explorations.

Fragment Linking Strategies Utilizing Cyclopentanol (B49286) Moieties

Fragment-based drug discovery (FBDD) has emerged as a highly effective approach for the identification of lead compounds. nih.gov This strategy involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target, followed by the optimization of these hits into more potent leads. One of the key optimization strategies is fragment linking, where two fragments that bind to adjacent sites on the target are connected by a chemical linker. nih.gov

While specific examples detailing the use of cyclopentanol moieties as linkers in fragment-based drug design are not abundant, the structural characteristics of the (1R,3S)-3-aminocyclopentanol scaffold make it an intriguing candidate for such applications. The defined stereochemistry and the ability to introduce functionality at multiple points on the cyclopentane ring could allow for the precise positioning of two linked fragments.

The choice of the linker is crucial for the success of this strategy, as it must orient the fragments correctly without introducing strain or unfavorable interactions. The conformational properties of the cyclopentane ring could offer advantages over more rigid or purely flexible linkers. Computational tools can be employed to design and evaluate potential linkers based on cyclopentanol scaffolds, predicting the binding affinity and orientation of the linked fragments.

Application as Chiral Solvating Agents for Enantiodiscrimination

The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and pharmaceutical development. NMR spectroscopy, in the presence of a chiral solvating agent (CSA), is a powerful technique for this purpose. A CSA forms transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to the differentiation of their NMR signals. unipi.it

Chiral amino alcohols are a well-established class of CSAs. researchgate.net The ability of (1R,3S)-3-aminocyclopentanol to act as a CSA stems from its capacity to form diastereomeric complexes through intermolecular interactions, such as hydrogen bonding, with the enantiomers of a chiral analyte. The effectiveness of a CSA depends on the stability of these diastereomeric complexes and the magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers.

While the specific use of (1R,3S)-3-aminocyclopentanol as a commercially available or widely documented CSA is not prominent, its structural features suggest its potential in this application. For enantiodiscrimination of chiral carboxylic acids, for example, the basic amino group of the aminocyclopentanol could interact with the acidic proton of the analyte, while the hydroxyl group could form an additional hydrogen bond, leading to a well-defined diastereomeric complex. researchgate.net

The development of novel CSAs is an active area of research, and the derivatization of the (1R,3S)-3-aminocyclopentanol scaffold could lead to highly effective agents for the enantiodiscrimination of a broad range of chiral compounds. The rigid cyclopentane backbone can provide a well-defined chiral environment, which is often a key feature of successful CSAs.

Below is a table summarizing the potential interactions involved in enantiodiscrimination using a chiral amino alcohol like (1R,3S)-3-aminocyclopentanol with a generic chiral carboxylic acid.

| Interacting Group on CSA | Interacting Group on Analyte | Type of Interaction |

| Amino Group (-NH2) | Carboxylic Acid (-COOH) | Hydrogen Bonding / Acid-Base |

| Hydroxyl Group (-OH) | Carbonyl Oxygen (C=O) | Hydrogen Bonding |

| Cyclopentyl Backbone | Analyte's Chiral Center | Steric/Van der Waals Interactions |

The combination of these interactions can lead to sufficiently different magnetic environments for the two enantiomers of the analyte, allowing for their discrimination by NMR spectroscopy.

Mechanistic Studies and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Stereoselective Synthesis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction pathways in stereoselective synthesis. The synthesis of chiral aminocyclopentanols often involves reactions where the formation of specific stereoisomers is crucial. Computational modeling allows for the elucidation of these reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies.

One of the key synthetic strategies to access the cyclopentane (B165970) core involves a hetero-Diels-Alder reaction between cyclopentadiene (B3395910) and a nitroso compound, followed by subsequent reductions and resolutions. DFT calculations have been extensively used to study the mechanism and stereoselectivity of Diels-Alder reactions involving cyclopentadiene. acs.orgrsc.org These studies show that hybrid DFT methods, such as B3LYP and MPW1K, can accurately predict activation energy barriers and the geometry of transition states. acs.orgrsc.org By modeling the approach of the dienophile to the diene, chemists can understand the origins of endo/exo selectivity and facial selectivity, which are critical for establishing the desired relative stereochemistry in the bicyclic intermediate.

For instance, theoretical studies on the Diels-Alder reaction of cyclopentadiene with various dienophiles have demonstrated a strong correlation between calculated activation enthalpies and experimental reaction rates. acs.orgnih.gov These computational models can analyze factors such as orbital interactions (HOMO-LUMO gaps) and steric hindrance in the transition state, providing a quantitative basis for the observed stereochemical outcomes. Similarly, the stereoselective ring-opening of epoxide precursors, another common route to aminocyclopentanols, can be investigated using quantum mechanics to predict whether the reaction will proceed via an SN2 or a borderline mechanism, and to rationalize the regioselectivity of the nucleophilic attack. nih.gov

| Computational Method | Application in Stereoselective Synthesis | Key Findings |

| Density Functional Theory (DFT) | Elucidation of Diels-Alder reaction mechanisms. | Accurately predicts transition state geometries and activation energies, explaining stereochemical outcomes. rsc.org |

| Hartree-Fock (HF) Theory | Prediction of relative activation energies. | Provides good linear correlations with experimental activation barriers for cycloadditions. acs.org |

| Ab initio methods (e.g., MP2) | High-accuracy energy calculations for reference. | Can underestimate activation barriers but is useful for benchmarking DFT results. acs.org |

Molecular Modeling and Computational Ligand Design

Beyond reaction mechanisms, molecular modeling and computational design are essential for the chiral resolution process, where the racemic aminocyclopentanol is separated into its constituent enantiomers. This is often achieved either through enzymatic kinetic resolution or by forming diastereomeric salts with a chiral resolving agent, such as benzoic acid in the case of the title compound.

Enzymatic kinetic resolution is a widely used method for producing enantiomerically pure compounds. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed to selectively acylate one enantiomer of a racemic alcohol or amine, allowing for the separation of the faster-reacting enantiomer (as the acylated product) from the unreacted, slower-reacting enantiomer. mdpi.comresearchgate.net

Molecular modeling can predict and explain the enantioselectivity of these enzymatic processes. nih.gov This is typically done by:

Building a Model of the Transition State: The enzymatic reaction proceeds through a tetrahedral intermediate. A model of this transition state for both the (R)- and (S)-enantiomers of the substrate is constructed. nih.gov

Docking into the Enzyme's Active Site: The two diastereomeric transition state models are docked into the crystal structure of the enzyme's active site.

Calculating Interaction Energies: Molecular mechanics (MM) or combined quantum mechanics/molecular mechanics (QM/MM) methods are used to calculate the energies of the two enzyme-substrate complexes (E-SR and E-SS).

The difference in the calculated energies (ΔΔE = ER - ES) between the two diastereomeric transition states correlates with the enantioselectivity (E-value) of the reaction. A more stable transition state for one enantiomer implies a lower activation energy and thus a faster reaction rate. These models have successfully predicted the selectivity of lipases in the resolution of various chiral alcohols. nih.govnih.gov

The formation of the salt between (1R,3S)-3-aminocyclopentanol and benzoic acid is a process of chiral recognition. The stability of the diastereomeric salt crystal lattice, which allows for separation, depends on a delicate balance of intermolecular forces. Molecular modeling can dissect these chiral interactions to understand the basis of recognition.

Computational studies on chiral drug salts and complexes reveal the key interactions that lead to differentiation: nih.govnih.gov

Hydrogen Bonding: The ammonium (B1175870) group of the protonated aminocyclopentanol acts as a hydrogen bond donor, while the carboxylate of the benzoate (B1203000) is an acceptor. The specific geometry and strength of this network are critical. nih.gov

Electrostatic (Coulombic) Interactions: Strong ionic pairing occurs between the ammonium cation and the benzoate anion. In chiral salts, these Coulombic interactions are a major contributor to the lattice energy but may diminish the relative contribution of chiral discrimination. nih.govresearchgate.net

Van der Waals Interactions: These forces, driven by steric fit, are crucial for chiral discrimination in the crystalline state. nih.gov The way the cyclopentyl ring of the cation and the phenyl ring of the anion pack against each other determines the efficiency of the resolution. A better steric and energetic fit for the (1R,3S)-enantiomer with benzoic acid compared to the (1S,3R)-enantiomer is the basis for successful resolution.

Computational tools can visualize and quantify these effects, for example, by calculating the binding energy differences (ΔG) between the enantiomers and the resolving agent. nih.gov

Computational Approaches for Predicting Crystal Packing and Salt Stability

The physical properties of a pharmaceutical salt, such as its stability, solubility, and hygroscopicity, are dictated by its crystal structure. Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable crystal packing arrangements (polymorphs) of a given molecule or salt, starting only from its chemical diagram. rsc.orgucl.ac.uk

The CSP workflow for a salt like (1R,3S)-3-aminocyclopentanol;benzoic acid typically involves several stages:

Conformational Analysis: Identifying the low-energy conformations of the (1R,3S)-3-aminocyclopentanol cation and the benzoate anion.

Structure Generation: Generating thousands to millions of plausible crystal packing arrangements in various common space groups. rsc.org

Energy Minimization and Ranking: The generated structures are first optimized and ranked using computationally inexpensive force fields. The most promising, low-energy structures are then subjected to more accurate, high-level calculations. ucl.ac.uk

The final ranking is typically performed using lattice energies calculated with periodic DFT, which accounts for the long-range periodicity of the crystal. whiterose.ac.uk The lattice energy is a measure of the stability of the crystal, representing the energy released when the constituent ions in the gas phase come together to form the solid crystal. purdue.edu For organic salts, this energy is a sum of electrostatic, hydrogen bonding, and van der Waals contributions. nih.gov CSP studies can provide a "crystal energy landscape," showing the predicted stable structure (global minimum) and other energetically accessible polymorphs, which is critical for de-risking pharmaceutical development. rsc.org Recently, machine learning models have also been developed to rapidly screen generated structures and predict their properties, accelerating the CSP process for organic salts. researchgate.netarxiv.org

| Computational Approach | Objective | Key Information Obtained |

| Crystal Structure Prediction (CSP) | Identify stable polymorphs of the salt. | Predicted crystal structures, relative thermodynamic stabilities of polymorphs. rsc.org |

| Lattice Energy Calculations (Force Field) | Rapidly screen and rank generated crystal structures. | Approximate lattice energies, identification of promising candidates for further analysis. whiterose.ac.ukacs.org |

| Periodic DFT Calculations | Accurately calculate the stability of the most likely crystal structures. | Refined lattice energies, final stability ranking of polymorphs. whiterose.ac.uk |

| Machine Learning Models | Pre-filter randomly generated crystal structures. | Predictions of volume, enthalpy, and other properties to downselect candidates for DFT. researchgate.netarxiv.org |

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes for Chiral Aminocyclopentanols

The synthesis of enantiomerically pure aminocyclopentanols is a critical area of research, as these compounds are valuable building blocks for pharmaceuticals and chiral ligands. While methods exist for the preparation of (1R,3S)-3-aminocyclopentanol, future efforts are focused on developing more efficient and environmentally benign synthetic strategies. google.comgoogle.com